2-(3-Bromophenyl)ethanesulfonic acid
Descripción
Propiedades
Fórmula molecular |
C8H9BrO3S |
|---|---|
Peso molecular |
265.13 g/mol |
Nombre IUPAC |
2-(3-bromophenyl)ethanesulfonic acid |
InChI |
InChI=1S/C8H9BrO3S/c9-8-3-1-2-7(6-8)4-5-13(10,11)12/h1-3,6H,4-5H2,(H,10,11,12) |
Clave InChI |
QGPHFPZAOIZRAA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)CCS(=O)(=O)O |
Origen del producto |
United States |
Aplicaciones Científicas De Investigación
Chemical Applications
Building Block in Organic Synthesis
2-(3-Bromophenyl)ethanesulfonic acid serves as a crucial building block for synthesizing more complex organic molecules. It can undergo various chemical transformations, including oxidation and reduction reactions, leading to the formation of sulfoxides and sulfones, as well as thiazolidine derivatives depending on the nucleophiles used.
Reagent in Chemical Reactions
This compound is utilized as a reagent in organic synthesis. Its sulfonic acid group enhances solubility and reactivity in polar solvents, making it suitable for diverse chemical reactions. It has been employed in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients.
Biological Applications
Antimicrobial Properties
Research indicates that compounds similar to 2-(3-Bromophenyl)ethanesulfonic acid exhibit significant antimicrobial activity. Preliminary studies on sulfonamide derivatives have shown effectiveness against various bacterial strains, with minimal inhibitory concentrations often in the low microgram per milliliter range. This suggests potential applications in developing new antibacterial agents.
Antitumor Activity
The compound has been investigated for its potential antitumor properties. Related studies have demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation across several lines, including melanoma and non-small cell lung cancer. The structure-activity relationship studies indicate that modifications to the benzothiazole ring enhance antitumor efficacy .
Medicinal Applications
Therapeutic Potential
Due to its unique structure, 2-(3-Bromophenyl)ethanesulfonic acid is explored for therapeutic applications. It has been linked to sodium channel-mediated diseases such as epilepsy. Compounds with similar structures have shown promise in blocking sodium channels, which are critical for neuronal signaling .
Anticonvulsant Evaluation
A study evaluated benzothiazole derivatives for anticonvulsant activity using the maximal electroshock seizure test in mice. Compounds structurally similar to 2-(3-Bromophenyl)ethanesulfonic acid demonstrated significant protection against seizures at doses as low as 50 mg/kg, indicating potential use in treating epilepsy.
Antimicrobial Testing
Research focused on the antibacterial properties of sulfonamide derivatives reported effective inhibition against both Gram-positive and Gram-negative bacteria. The tested compounds exhibited MIC values ranging from 0.5 to 8 µg/mL, supporting their development as new antimicrobial agents.
Antitumor Efficacy
In vitro assays conducted by the National Cancer Institute revealed that certain benzothiazole derivatives demonstrated GI50 values as low as 0.1 µM against melanoma cell lines, suggesting strong potential for further development into antitumor therapies .
Comparación Con Compuestos Similares
Research Findings and Gaps
- Antimicrobial Potential: Bromophenyl-substituted ethanesulfonic acids () show promising MIC/MBC values, but 2-(3-bromophenyl)ethanesulfonic acid’s activity remains untested .
- Buffer Capacity: The compound’s pKa and buffering range need experimental validation.
- Industrial Relevance : Market reports (–13) focus on amine-containing buffers (e.g., CHES, TES), highlighting a gap in data for brominated variants .
Q & A
Q. Basic
- NMR : H NMR should show a singlet for the ethanesulfonic acid proton (δ 3.2–3.5 ppm) and aromatic protons (δ 7.2–7.8 ppm) split by bromine’s isotopic effect. C NMR confirms the sulfonic acid group (δ 45–50 ppm for -SOH adjacent carbons) .
- FT-IR : Strong S=O asymmetric stretching (~1350 cm) and O-H stretching (~3400 cm) .
- Mass Spectrometry : ESI-MS in negative mode typically shows [M-H] peaks. High-resolution MS confirms molecular formula (e.g., CHBrOS requires m/z 260.930) .
How can researchers resolve discrepancies in reported melting points or purity levels of 2-(3-Bromophenyl)ethanesulfonic acid across different studies?
Advanced
Discrepancies often arise from impurities (e.g., residual solvents, unreacted precursors) or polymorphic forms. Strategies:
- DSC/TGA : Differentiate polymorphs by thermal behavior (e.g., sharp vs. broad melting endotherms) .
- HPLC-PDA : Quantify purity using reverse-phase C18 columns (acetonitrile/0.1% TFA mobile phase) with UV detection at 254 nm .
- Elemental Analysis : Confirm Br and S content (theoretical: Br 30.7%, S 12.3%) to rule out hygroscopicity or decomposition .
What strategies mitigate by-product formation during the sulfonation step in synthesizing 2-(3-Bromophenyl)ethanesulfonic acid?
Q. Advanced
- Controlled Sulfonation : Use slow addition of sulfonating agents (e.g., SO) in dichloromethane at -20°C to prevent over-sulfonation .
- Protecting Groups : Temporarily protect the phenyl ring’s reactive sites (e.g., nitro groups) before sulfonation, followed by deprotection .
- In Situ Quenching : Add NaHCO immediately post-reaction to neutralize excess acid and stabilize the sulfonic acid group .
What are the primary research applications of 2-(3-Bromophenyl)ethanesulfonic acid in biochemical assays, and how does its structure influence these roles?
Basic
Its sulfonic acid group acts as a strong acid (pKa ~1.5), making it suitable for:
- Buffer Systems : In low-pH enzymatic assays (e.g., protease studies) where traditional buffers like MES (pKa 6.1) are ineffective .
- Ligand Design : The bromine substituent enhances electrophilicity, enabling coordination with metal catalysts in organometallic reactions .
How does the bromine substituent on the phenyl ring affect the acidity and reactivity of 2-(3-Bromophenyl)ethanesulfonic acid compared to non-halogenated analogs?
Q. Advanced
- Acidity Enhancement : Bromine’s electron-withdrawing effect increases sulfonic acid dissociation (lower pKa) by ~0.5 units compared to non-halogenated analogs .
- Reactivity : Bromine facilitates electrophilic aromatic substitution (e.g., Suzuki coupling) for functionalization, though steric hindrance at the 3-position may slow kinetics . Computational DFT studies (e.g., using Gaussian 16) model charge distribution to predict reactivity .
What are the optimal storage conditions for 2-(3-Bromophenyl)ethanesulfonic acid to ensure long-term stability?
Q. Basic
- Temperature : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
- Light Sensitivity : Protect from UV light (amber glass vials) to avoid bromine dissociation .
- Desiccants : Use silica gel packs to minimize moisture absorption, which can hydrolyze the sulfonic acid group .
How can computational chemistry methods predict the solubility and partition coefficients of 2-(3-Bromophenyl)ethanesulfonic acid in different solvent systems?
Q. Advanced
- QSPR Models : Train algorithms using datasets of sulfonic acids’ logP and solubility in solvents (e.g., water, DMSO). Key descriptors include molar volume, polar surface area, and H-bond donor count .
- COSMO-RS : Simulate solvation free energy to predict solubility trends (e.g., higher solubility in polar aprotic solvents like DMF vs. hexane) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
